5,5-Dimethylpyrazolidin-3-one

描述

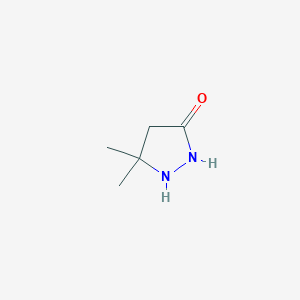

5,5-Dimethylpyrazolidin-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C5H10N2O It is a derivative of pyrazolidine and is characterized by the presence of two methyl groups at the 5-position of the pyrazolidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethylpyrazolidin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-methyl-3-oxobutanoate with hydrazine hydrate, followed by cyclization to form the pyrazolidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

化学反应分析

Types of Reactions

5,5-Dimethylpyrazolidin-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methyl groups or other positions on the pyrazolidine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various halogenating agents, acids, or bases can be used to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

科学研究应用

Medicinal Chemistry

1.1 Antineoplastic Activity

One of the notable applications of 5,5-dimethylpyrazolidin-3-one is in the synthesis of derivatives that exhibit antineoplastic (anti-cancer) properties. For instance, deuterium-labeled derivatives of this compound have been synthesized for use in studying the adverse effects of drugs like Nilutamide, a nonsteroidal antiandrogen used in prostate cancer treatment. The isotopically labeled compounds serve as internal standards in bioanalytical studies to enhance the understanding of drug metabolism and toxicity .

1.2 Anti-platelet Aggregation

Research has indicated that pyrazolidinedione derivatives, including this compound, can act as effective platelet aggregation inhibitors. These compounds are being investigated for their potential use in preventing and treating cardiovascular diseases associated with thrombosis and other vascular conditions. Their mechanism involves blocking ADP receptors on platelets, thereby reducing the risk of clot formation .

1.3 Antimicrobial Activity

Recent studies have demonstrated that pyrazolidinone derivatives possess significant antimicrobial properties. Compounds derived from this compound have shown activity against various strains of bacteria and fungi. For example, a study reported inhibition zones for different microbial strains when treated with synthesized pyrazole derivatives derived from this compound, indicating its potential as an antimicrobial agent .

Bioanalytical Applications

2.1 Isotope Labeling in Drug Development

The synthesis of deuterium-labeled this compound is particularly useful in drug development and bioanalytical chemistry. These labeled compounds help in tracking drug behavior in biological systems through advanced analytical techniques like mass spectrometry. This application is crucial for understanding pharmacokinetics and pharmacodynamics during the drug development process .

2.2 Stability Studies

The stability of pharmaceutical formulations can be assessed using compounds like this compound as benchmarks or standards. Its stable isotopes allow researchers to monitor degradation pathways and interactions with other components in drug formulations, contributing to improved formulation strategies .

Synthesis and Structural Studies

3.1 Synthetic Pathways

The synthesis of this compound can be achieved through various chemical reactions involving hydantoin derivatives. For example, the Bucherer-Bergs synthesis method has been employed to create this compound effectively. The structural integrity and purity of synthesized compounds are often confirmed through techniques such as X-ray crystallography and NMR spectroscopy .

3.2 Crystallographic Studies

Crystallographic studies have revealed that molecules of this compound form stable three-dimensional networks through hydrogen bonding interactions. Understanding these interactions is essential for predicting the physical properties and reactivity of the compound in various applications .

Summary Table of Applications

作用机制

The mechanism of action of 5,5-Dimethylpyrazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 5,5-Dimethyl-1-pyrazolidinone

- 1-Benzyl-5,5-dimethylpyrazolidin-3-one

- 5,5-Dimethyl-3-pyrazolidinone

Uniqueness

5,5-Dimethylpyrazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

生物活性

5,5-Dimethylpyrazolidin-3-one, also known as 1,3-dimethylpyrazolidin-3-one or by its chemical formula CHNO, is a compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, biological properties, and potential applications of this compound based on a review of current literature.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of ethyl 3-methylbut-2-enoate with hydrazine hydrate. This method leads to the formation of the target compound through a series of chemical transformations, including cyclization and subsequent modifications using various substituted benzaldehydes to yield azomethine imines and other derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from pyrazolidinones have demonstrated significant activity against various cancer cell lines. In vitro assays have shown that certain derivatives exhibit cytotoxic effects comparable to established chemotherapeutics. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazolidinone scaffold can enhance antitumor efficacy .

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| MCF-7 (Breast Cancer) | 2.53 | Moderate Inhibition |

| HS 578T | 1.94 | High Inhibition |

| BT-549 | 2.16 | Moderate Inhibition |

| T-47D | 1.53 | High Inhibition |

Antiviral and Antitrypanosomal Activities

In addition to anticancer properties, some derivatives of this compound have been evaluated for antiviral and antitrypanosomal activities. Notably, certain compounds showed promising effects against Trypanosoma brucei, a causative agent of sleeping sickness. However, their efficacy against various strains of viruses like SARS-CoV and influenza was minimal .

Case Studies and Research Findings

Several case studies have documented the biological activities of this compound derivatives:

- Anticancer Screening : A study screened a series of pyrazolidinone derivatives against a panel of cancer cell lines using the National Cancer Institute (NCI) protocol. The results indicated that specific modifications significantly improved anticancer activity.

- Antitrypanosomal Activity : Another research effort focused on evaluating the efficacy of synthesized pyrazolidinones against Trypanosoma cruzi, demonstrating that certain compounds had IC50 values in the nanomolar range, indicating potent activity .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may act by inhibiting key enzymes involved in cell proliferation or by inducing apoptosis in cancer cells. The ability to modify its structure allows for tailored interactions with biological targets, enhancing its therapeutic potential.

常见问题

Q. Basic: What synthetic strategies optimize the preparation of 5,5-Dimethylpyrazolidin-3-one and its derivatives?

Methodological Answer:

The compound is synthesized via cyclization of hydrazides, achieving 75% yield under vacuum distillation (bp 100°C at 0.5 mm Hg) . For derivatives like 2-acyl isomers, protection of the amine nitrogen is critical. For example, using a 2,2,2-trichloroethoxycarbonyl (Troc) group enables selective acylation at the 2-position, avoiding side reactions observed with unprotected systems . Key steps include:

- Reagent Protection : Use Troc to block the amine before electrophilic substitution.

- Photolysis : Irradiation in methanol for 20 hr yields intermediates like 1-amino-4,4-dimethylazetidin-2-one (15% yield) .

- Purification : Column chromatography and VPC (vapor-phase chromatography) isolate products, with mass spectrometry for validation .

Q. Basic: How can researchers resolve contradictions in spectroscopic data for substituted pyrazolidinones?

Methodological Answer:

Contradictions arise from ring puckering and substituent effects. For example:

- Mass Spectrometry : Benzyl derivatives (e.g., compound 12 ) show fragmentation patterns at m/e 204 (M⁺) and 91 (base peak for benzyl cleavage) . Compare with independently synthesized standards to confirm assignments.

- NMR Analysis : 5,5-Dimethyl groups produce distinct singlets (δ 1.38 ppm for 6H), while NH₂ protons appear as broad signals (δ 4.30 ppm) . Use deuterated solvents (e.g., CDCl₃) to avoid exchange broadening.

- IR Spectroscopy : Carbonyl stretches at ~1755 cm⁻¹ confirm lactam formation .

Q. Advanced: What mechanisms explain the photochemical rearrangement of 2-acyl-5,5-dimethylpyrazolidin-3-ones to β-lactams?

Methodological Answer:

Photolysis induces a Norrish Type I cleavage, generating diradical intermediates that recombine to form β-lactams (e.g., 9a-e ) . Key factors:

- Substituent Effects : Electron-withdrawing acyl groups (e.g., acetyl, benzoyl) stabilize diradicals, improving β-lactam yields (30–99%) .

- Reaction Conditions : Use methanol as a solvent to trap intermediates and prevent side reactions. Monitor progress via UV absorption at 202 nm (ε = 3750) .

- Validation : Acylate photoproducts (e.g., 20 ) with acetyl chloride under basic conditions to confirm β-lactam structure .

Q. Advanced: How can computational modeling address discrepancies in ring puckering dynamics?

Methodological Answer:

The Cremer-Pople puckering parameters quantify nonplanar conformations . For this compound:

- Amplitude (q) : Calculate using Cartesian coordinates from crystallography or DFT-optimized structures.

- Phase Angle (φ) : Determine pseudorotation pathways to explain NMR line broadening in derivatives like 13 .

- Validation : Compare computational results with experimental torsion angles from X-ray data.

Q. Basic: What are reliable protocols for characterizing photodegradation byproducts?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (202–220 nm) .

- Mass Spectrometry : High-resolution MS (HRMS) distinguishes isomers (e.g., 12 vs. 13 ) via exact mass matching .

- Stability Tests : Store compounds at –20°C in amber vials to prevent photodegradation during analysis .

Q. Advanced: How do steric effects influence regioselectivity in acylation reactions?

Methodological Answer:

The 5,5-dimethyl group creates steric hindrance at the 1-position, directing acylation to the 2-position. For example:

- Protected Systems : Troc-blocked 2 reacts with electrophiles (e.g., acyl chlorides) exclusively at the 2-position, yielding 2-acyl derivatives in >70% yield .

- Unprotected Systems : Without protection, competing reactions (e.g., N-acylation) dominate, forming complex mixtures .

属性

IUPAC Name |

5,5-dimethylpyrazolidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-5(2)3-4(8)6-7-5/h7H,3H2,1-2H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUWBSAVSYYTEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455651 | |

| Record name | 5,5-dimethylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42953-82-2 | |

| Record name | 5,5-dimethylpyrazolidin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。